

synonyms and alternative names for 3-Methyl-2-oxopentanoate

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Compound of Interest

Compound Name: 3-Methyl-2-oxopentanoate

Cat. No.: B1228249

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An In-Depth Technical Guide to 3-Methyl-2-oxopentanoate

This guide provides a comprehensive overview of **3-Methyl-2-oxopentanoate**, a crucial intermediate in branched-chain amino acid metabolism. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, metabolic significance, and analytical methodologies.

Synonyms and Alternative Names

3-Methyl-2-oxopentanoate is known by a variety of names in scientific literature and chemical databases. These synonyms often refer to the compound in its acidic form (3-Methyl-2-oxopentanoic acid), its conjugate base, or its various stereoisomers and salt forms.

A comprehensive list of synonyms includes:

- (3S)-3-Methyl-2-oxopentanoate[1][2]
- (S)-3-Methyl-2-oxopentanoate[1][3]
- α -Keto- β -methylvaleric acid[4][5][6]
- 2-Oxo-3-methylpentanoic acid[1][5][6]

- 3-Methyl-2-oxovaleric acid[1][5][6]
- (S)-3-Methyl-2-oxovaleric acid[7][8]
- Alpha-Keto-isoleucine[7][8]
- 2-Keto-3-methylvaleric acid[5][6][9]
- (S)-2-oxo-3-Methylpentanoate[1]
- (3R)-3-Methyl-2-oxopentanoate[9][10]
- (R)-3-Methyl-2-oxopentanoate[9][10]
- 2-Keto methylvalerate[9]
- Ketoisoleucine[6][11]
- KMVA[6]
- (S)-OMV[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methyl-2-oxopentanoic acid. Data is provided for the specific (3S)-enantiomer where available; otherwise, data for the racemic mixture is presented.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₃	[7][8][9]
Molecular Weight	130.14 g/mol	[7][8][12]
Physical Description	Solid, powder to crystal, white lumps	[8]
CAS Number	24809-08-3 ((3S)-enantiomer); 1460-34-0 (racemic)	[7][8]
Melting Point	42 °C (racemic)	[8]
Boiling Point	190.5 ± 9.0 °C at 760 mmHg (racemic)	[8]
	84 °C at 18 mmHg (racemic)	[8]
Water Solubility	915.5 mg/mL (as sodium salt)	[3][7][8]
Predicted: 9.86 g/L	[8][9]	
pKa (Strongest Acidic)	Predicted: 3.52	[8][9]
LogP	Predicted: 1.0 - 1.75	[8][9][12]

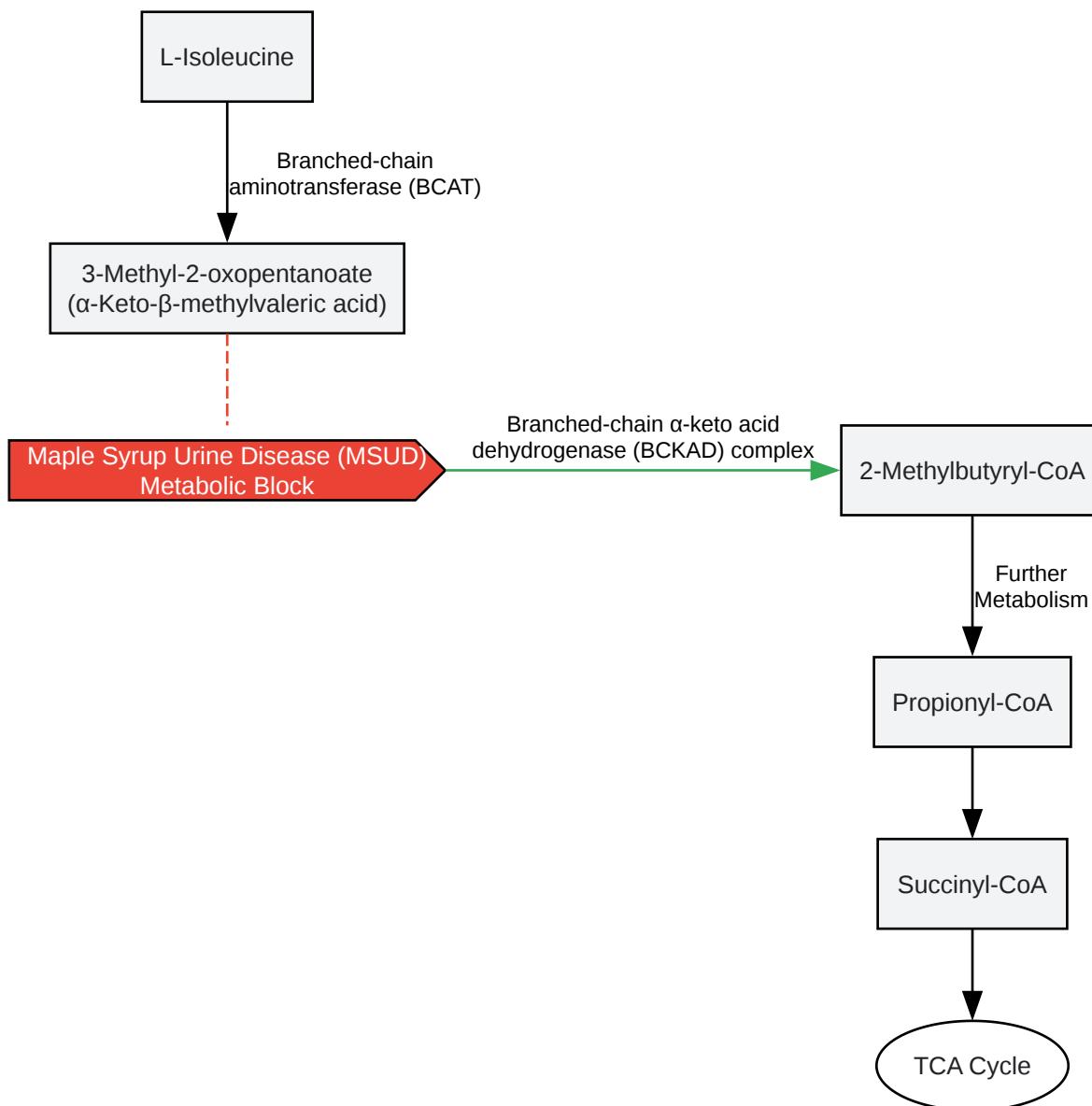
Metabolic Pathway and Biological Significance

3-Methyl-2-oxopentanoate is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[4][13] Under normal physiological conditions, L-isoleucine undergoes transamination, catalyzed by branched-chain aminotransferases (BCAT), to form (3S)-**3-methyl-2-oxopentanoate**.[8] Subsequently, this α -keto acid is oxidatively decarboxylated by the mitochondrial branched-chain α -keto acid dehydrogenase (BCKAD) complex.[4][8]

Genetic defects in the BCKAD complex lead to the accumulation of branched-chain amino acids and their corresponding α -keto acids, including **3-methyl-2-oxopentanoate**, in bodily fluids.[4] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a rare and serious inherited metabolic disorder.[1][4] The elevated levels of these metabolites are neurotoxic and can lead to severe brain damage if untreated.[1] Consequently, the

quantification of **3-methyl-2-oxopentanoate** is a primary biomarker for the diagnosis and monitoring of MSUD.[4][6][12]

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the point of disruption in Maple Syrup Urine Disease.



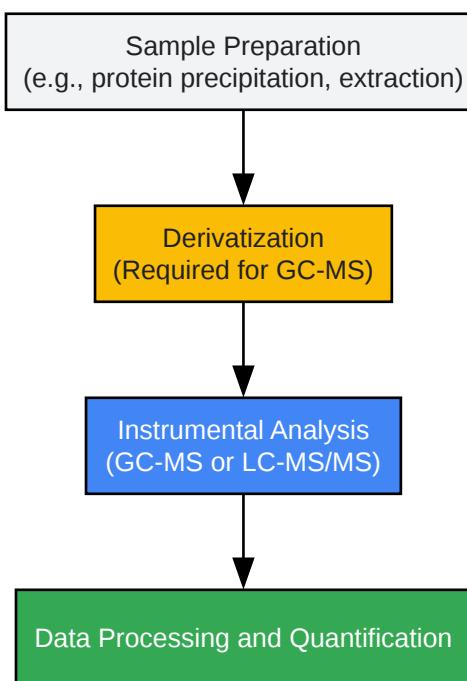
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Isoleucine catabolism pathway and its disruption in MSUD.

Experimental Protocols

The quantification of **3-methyl-2-oxopentanoate** in biological samples such as plasma, urine, and cerebrospinal fluid is crucial for the diagnosis and management of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

A generalized workflow for the analysis of **3-methyl-2-oxopentanoate** in biological samples is depicted below.



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